
Propranolol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propranolol acetate is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound is synthesized to enhance the pharmacokinetic properties of propranolol, making it more effective in certain therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propranolol acetate typically involves the acetylation of propranolol. One common method involves the reaction of propranolol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been developed to improve the efficiency and yield of the process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for better control over reaction conditions .
化学反応の分析
Types of Reactions
Propranolol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound back to propranolol.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of propranolol.
Substitution: Formation of various propranolol derivatives with different functional groups.
科学的研究の応用
Propranolol acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blockers and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Used in research on cardiovascular diseases, anxiety disorders, and migraine prevention.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Propranolol acetate exerts its effects by blocking beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This blockade inhibits the action of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, reduced myocardial contractility, and vasodilation. These effects collectively reduce cardiac workload and oxygen demand, making this compound effective in treating cardiovascular conditions .
類似化合物との比較
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Nadolol: A non-selective beta-adrenergic receptor antagonist similar to propranolol.
Uniqueness
Propranolol acetate is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective in treating a wider range of conditions compared to selective beta-blockers like atenolol and metoprolol. Additionally, the acetate derivative enhances the pharmacokinetic properties, providing better therapeutic outcomes in certain applications .
特性
CAS番号 |
129459-75-2 |
|---|---|
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC名 |
[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] acetate |
InChI |
InChI=1S/C18H23NO3/c1-13(2)19-11-16(22-14(3)20)12-21-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,19H,11-12H2,1-3H3 |
InChIキー |
KIQZYYYXMURMTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


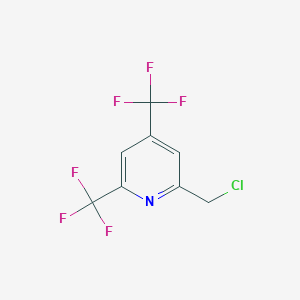
![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)


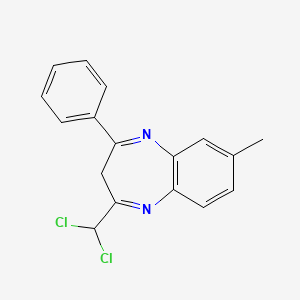
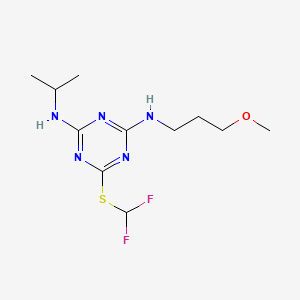
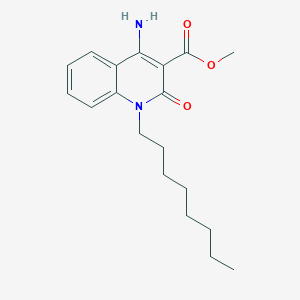
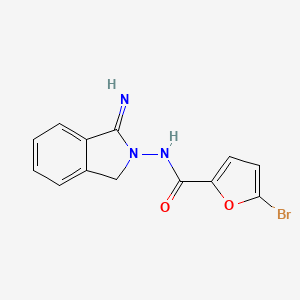


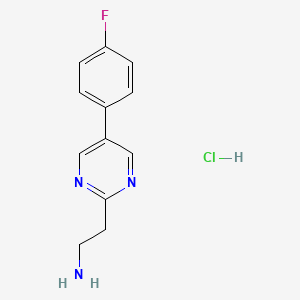
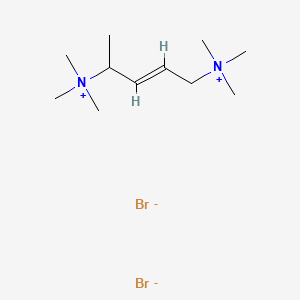
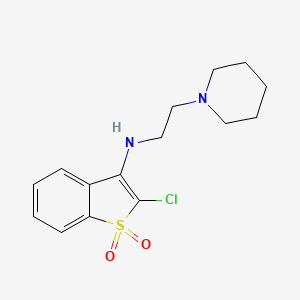
![4-fluoro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14166239.png)
